N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide
Description
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide |
InChI |
InChI=1S/C21H21NO4/c1-24-15-8-6-14(7-9-15)22-21(23)13-25-16-10-11-20-18(12-16)17-4-2-3-5-19(17)26-20/h6-12H,2-5,13H2,1H3,(H,22,23) |
InChI Key |
DUNKPKSTVKHSHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origin of Product |
United States |
Preparation Methods
Silicon-Directed Annulation
A high-yielding method involves silicon-tethered [3+2]-annulation, as demonstrated in tetrahydrofuran syntheses.
Procedure :
-
React 2-bromo-1-(trimethylsilyl)benzene with ethylene glycol under palladium catalysis.
-
Cyclization yields the tetrahydrodibenzo[b,d]furan skeleton.
-
Demethylation using BBr₃ or AlCl₃ introduces the hydroxyl group at position 2.
Optimized Conditions :
| Parameter | Value | Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 78% |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Reaction Time | 12 hours |
This method minimizes side products like over-reduced dibenzofurans.
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation to construct the dibenzofuran core.
Example :
-
React resorcinol with cyclohexene oxide in the presence of AlCl₃.
-
Acid-catalyzed cyclization forms the tetrahydrodibenzo[b,d]furan system.
Challenges :
-
Competing etherification requires strict stoichiometric control.
Synthesis of N-(4-Methoxyphenyl)Chloroacetamide
Direct Acylation of 4-Methoxyaniline
Steps :
-
React 4-methoxyaniline with chloroacetyl chloride in dichloromethane.
-
Use triethylamine as a base to scavenge HCl.
Conditions :
| Parameter | Value | Yield |
|---|---|---|
| Molar Ratio | 1:1.2 (aniline:chloride) | 92% |
| Temperature | 0°C → 25°C (gradual warming) | |
| Reaction Time | 4 hours |
This method avoids over-acylation by maintaining low temperatures initially.
Coupling of Intermediates
Nucleophilic Aromatic Substitution
The hydroxyl group on the dibenzofuran reacts with the chloroacetamide intermediate under basic conditions.
Procedure :
-
Dissolve 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol in DMF.
-
Add K₂CO₃ and N-(4-methoxyphenyl)chloroacetamide.
-
Heat at 80°C for 6 hours.
Optimization Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 85% |
| Cs₂CO₃ | DMSO | 90°C | 88% |
| NaOH | EtOH | 70°C | 62% |
Cs₂CO₃ in DMSO marginally improves yield but complicates purification due to solvent viscosity.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures efficient coupling:
Conditions :
-
Reagents: DIAD (diisopropyl azodicarboxylate) and PPh₃.
-
Solvent: THF.
-
Yield: 76% (lower due to competing side reactions).
Large-Scale Synthesis and Industrial Considerations
Solvent Selection for Scalability
Toluene and ethyl acetate are preferred over DMF/DMSO for ease of removal and reduced toxicity:
| Step | Solvent | Scale | Purity |
|---|---|---|---|
| Annulation | Toluene | 10 kg batch | 98.5% |
| Coupling | Ethyl Acetate | 15 kg batch | 97.2% |
Crystallization Protocols
Final purification uses mixed solvents:
| Solvent System | Ratio (v/v) | Recovery Rate |
|---|---|---|
| Hexane:Ethyl Acetate | 4:1 | 89% |
| Methanol:Water | 3:1 | 82% |
Hexane/ethyl acetate minimizes co-crystallization of unreacted starting materials.
Analytical Characterization
Critical quality control metrics for the final compound:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.0% |
| Melting Point | DSC | 119–121°C |
| Residual Solvents | GC-MS | <500 ppm |
¹H NMR (400 MHz, CDCl₃) confirms the absence of regioisomers, with key peaks at δ 7.21 (d, J = 8.4 Hz, 2H, Ar-H) and δ 4.62 (s, 2H, OCH₂CO) .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Key Features :
- The dibenzofuran scaffold contributes to aromatic stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors .
- The tetrahydro ring in dibenzofuran reduces planarity, possibly influencing binding selectivity compared to fully aromatic analogs .
Structural Analogs and Their Properties
Key Comparative Insights
Substituent Effects on Bioactivity: The methoxy group on the phenyl ring (target compound) is critical for electronic and steric modulation. Replacing it with ethoxy (as in ) may enhance metabolic stability but reduce solubility. Dibenzofuran vs. Chromen-based analogs (e.g., ) show distinct receptor-binding profiles due to their oxygenated heterocycle.
Pharmacological Performance: The target compound’s dibenzofuran scaffold shares structural similarities with 2EO (), a phthalazinone-containing analog, which showed inhibitory activity in enzyme assays. However, the acetamide linkage in the target compound may offer better solubility. Compared to 3a (), which lacks the dibenzofuran moiety, the target compound’s larger aromatic system could enhance interactions with hydrophobic enzyme pockets.
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to (e.g., coupling dibenzofuran with chloroacetamide derivatives using K₂CO₃/KI ). Yields for such reactions range from 51–86% in related acetamide syntheses .
Biological Activity
N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 351.4 g/mol. The compound features a methoxyphenyl group linked to a tetrahydrodibenzo[b,d]furan moiety through an acetamide functional group. This unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Methoxyphenyl Intermediate : The reaction of 4-methoxyphenyl sulfonyl chloride with an appropriate amine.
- Synthesis of the Dibenzofuran Intermediate : This involves cyclization reactions and functional group modifications.
- Coupling Reaction : The final step combines the methoxyphenyl intermediate with the dibenzofuran intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Cellular Signaling Interference : The compound may interfere with cellular signaling pathways, leading to altered cellular functions.
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in several areas:
- Anti-inflammatory Effects : Studies suggest that it can inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory responses .
- Cardiovascular Health : It has been investigated for its role in vascular smooth muscle cell proliferation and migration, indicating potential antiarteriosclerotic effects .
Case Studies and Research Findings
- Vascular Smooth Muscle Cell Study :
- Cellular Protection Study :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C21H21NO4 | Enzyme inhibition; anti-inflammatory |
| 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate | C15H13NO3 | Antiproliferative effects on SMCs |
| N-(2-(3,5-dimethoxystyryl) phenyl) furan-2-carboxamide | C17H19N3O3 | Cytoprotective against DNA damage |
Q & A
Basic: What are the typical synthetic routes for synthesizing N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide?
The synthesis involves multi-step organic reactions, often starting with nucleophilic substitution or condensation reactions. For example:
- Step 1 : Activation of the phenolic oxygen in 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol using a base (e.g., K₂CO₃) followed by reaction with chloroacetyl chloride to form the acetamide intermediate.
- Step 2 : Coupling with 4-methoxyaniline via an amidation reaction under reflux in aprotic solvents like dichloromethane or DMF.
- Step 3 : Purification via column chromatography or recrystallization.
Key reagents include chloroacetyl chloride, DMF as a solvent, and triethylamine as a base. Reaction temperatures typically range from 0°C (for activation) to 60–80°C (for coupling) .
Basic: How is the molecular structure of this compound confirmed?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the dibenzofuran moiety at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₂H₂₃NO₄).
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry of the dibenzofuran core .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chloroacetylation .
- Protective Groups : Temporary protection of the methoxy group with tert-butyldimethylsilyl (TBS) ethers prevents undesired oxidation .
Yield improvements are monitored via HPLC, with target purity >95% .
Advanced: What methodologies are used to study interactions between this compound and biological targets?
- Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled adenosine A2B receptors) quantify affinity (Ki values) .
- Enzyme Inhibition Studies : Fluorescence-based assays measure IC₅₀ values for enzymes like cyclooxygenase-2 (COX-2) .
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses in the dibenzofuran moiety’s hydrophobic pocket .
Contradictions in bioactivity data (e.g., varying IC₅₀ across cell lines) may arise from differences in cell membrane permeability or assay conditions .
Advanced: How can researchers reconcile discrepancies in reported bioactivity data for structurally similar acetamides?
Discrepancies often stem from:
- Structural Analogues : Minor substitutions (e.g., methoxy vs. ethoxy groups) alter logP values and bioavailability .
- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) affect results .
- Pharmacokinetic Factors : Metabolic stability in liver microsomes (e.g., CYP450-mediated degradation) may reduce in vivo efficacy despite strong in vitro activity .
Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics) are recommended for validation .
Advanced: What analytical techniques are critical for stability studies under varying pH and temperature conditions?
- HPLC-UV/PDA : Tracks degradation products (e.g., hydrolysis of the acetamide bond at pH < 3) .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 150°C) .
- LC-MS/MS : Identifies oxidative metabolites (e.g., hydroxylation of the dibenzofuran ring) in simulated gastric fluid .
Advanced: How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?
- Electron-Donating Groups (e.g., methoxy) : Activate the aromatic ring for electrophilic substitution but reduce acetamide hydrolysis rates .
- Electron-Withdrawing Groups (e.g., nitro) : Increase susceptibility to nucleophilic attack at the carbonyl carbon .
- Steric Effects : Bulky substituents on the dibenzofuran core hinder access to the acetamide’s reactive site .
DFT calculations (e.g., using Gaussian 09) model charge distribution and predict reaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
